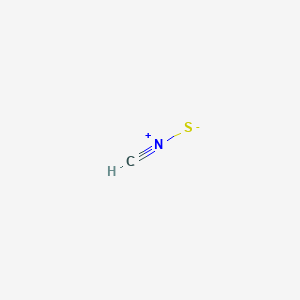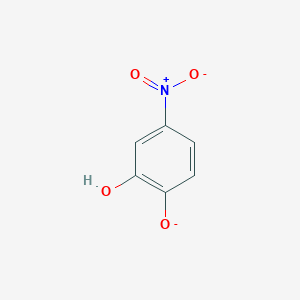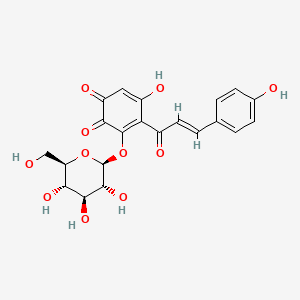
3-Hexenyl-beta-glucopyranoside
Vue d'ensemble
Description
3-Hexenyl-beta-glucopyranoside is a chemical compound with the molecular formula C12H22O6 .
Synthesis Analysis
The synthesis of 3-Hexenyl-beta-glucopyranoside involves the direct β-glucosidation between cis-3-hexen-1-ol and D-glucose using the immobilized β-glucosidase from almonds with the synthetic prepolymer ENTP-4000 .Molecular Structure Analysis
The molecular structure of 3-Hexenyl-beta-glucopyranoside consists of 12 carbon atoms, 22 hydrogen atoms, and 6 oxygen atoms . It has a molecular weight of 262.3 .Physical And Chemical Properties Analysis
The boiling point of 3-Hexenyl-beta-glucopyranoside is 474.2±45.0 °C at 760 mmHg . It has a vapour pressure of 0.0±2.7 mmHg at 25°C and an enthalpy of vaporization of 85.0±6.0 kJ/mol . The flash point is 240.6±28.7 °C .Applications De Recherche Scientifique
Chemoenzymatic Synthesis
3-Hexenyl-beta-glucopyranoside is synthesized using immobilized β-glucosidase from almonds with a synthetic prepolymer, demonstrating its potential in chemoenzymatic synthesis processes (Akita et al., 2005).
Natural Occurrence and Isolation
It is found in natural sources such as Spermacoce laevis Roxb. and can be isolated along with other compounds, indicating its presence in various plant species (Noiarsa et al., 2007).
Involvement in Secondary Metabolite Formation
In the study of secondary metabolites from Codonopsis javanica roots, 3-Hexenyl-beta-glucopyranoside is identified among various sesquiterpenoid glycosides, highlighting its role in secondary metabolite formation (Phan et al., 2020).
Use in Traditional Medicine
It is isolated from traditional medicinal plants like Dangshen, suggesting its potential applications in traditional medicine and natural product research (Mizutani et al., 1988).
Mécanisme D'action
Continuous wounding stress in the turnover stage did not enhance the expression level of glycosyltransferase 1 (CsGT1), while it induced a significant increase in the (Z)-3-hexenol content . Furthermore, observing the cell structures of tea leaves exposed to continuous wounding and subcellular localizations of CsGTs suggested that the interaction of (Z)-3-hexenol (substrate) and CsGT1 (enzyme) was available .
Orientations Futures
The study of 3-Hexenyl-beta-glucopyranoside can advance our understanding of GBV formation during the tea manufacturing process and their relationship with the stress from the tea manufacturing process . This information will help us further evaluate the contribution of GBVs to the enzymatic formation of oolong tea aroma compounds .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-hex-3-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h3-4,8-16H,2,5-7H2,1H3/b4-3+/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIPFYKAIOOVEJ-WQPBHKFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexenyl-beta-glucopyranoside | |
CAS RN |
95632-87-4 | |
| Record name | 3-Hexenyl-beta-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095632874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231488.png)
![3-[(2E)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonic acid](/img/structure/B1231490.png)











